1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline
Description
Properties
Molecular Formula |
C18H22N2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C18H22N2S/c1-13-11-17(19-12-16(13)21-18(2,3)4)20-10-9-14-7-5-6-8-15(14)20/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
GSVZCAHZNLYAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the pyridine ring. The tert-butylthio group is then added through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Chemical Reactions Analysis
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Anti-Inflammatory Applications
Recent studies have highlighted the potential of indoline-based compounds, including 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline, as dual inhibitors of key enzymes involved in inflammatory processes:
- 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): Research indicates that indoline derivatives can inhibit both 5-LOX and sEH, which are critical in the biosynthesis of pro-inflammatory mediators. For instance, compound 73 demonstrated IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH, showcasing its efficacy in reducing inflammation in vivo during experimental asthma models .
Table 1: Anti-Inflammatory Activity of Indoline Derivatives
| Compound | 5-LOX IC50 (µM) | sEH IC50 (µM) | In Vivo Efficacy |
|---|---|---|---|
| 73 | 0.41 | 0.43 | High |
| 43 | Not specified | Not specified | Moderate |
Antimicrobial Activity
Indole derivatives have shown promise as antimicrobial agents against various pathogens, including Mycobacterium tuberculosis (Mtb):
- Mechanism of Action: Compounds like 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline may disrupt bacterial cell membranes or inhibit critical enzymes involved in cell wall synthesis. For example, indole-based compounds have been evaluated for their binding affinity against the DprE1 enzyme in Mtb, which is vital for cell wall integrity .
Table 2: Antimicrobial Activity Against Mtb
| Compound | Target Enzyme | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| H1L | DprE1 | 0.78 | Enzyme inhibition |
| H3L | DprE1 | 3.12 | Enzyme inhibition |
Anticancer Potential
The compound's structure suggests potential anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth:
- Cytotoxicity Studies: Preliminary investigations into the cytotoxic effects of indoline derivatives on various cancer cell lines have shown promising results. For instance, certain derivatives exhibited selective cytotoxicity against lymphoid tumor cell lines, indicating their potential as anticancer agents .
Table 3: Cytotoxicity of Indoline Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | Lymphoid Tumor | 10 | High |
| Compound B | Lymphoid Tumor | 15 | Moderate |
Case Studies and Research Findings
Several case studies have documented the effectiveness of indoline derivatives in clinical settings:
- Study on Inflammatory Diseases: A study evaluated the efficacy of an indoline derivative in a mouse model of zymosan-induced peritonitis, demonstrating significant reduction in inflammatory markers compared to control groups .
- Antimycobacterial Screening: A series of indole derivatives were screened for their activity against dormant forms of Mtb, with some compounds showing remarkable MIC values and favorable binding profiles during molecular docking studies .
- Cancer Treatment Trials: Clinical trials involving indoline derivatives have begun to assess their safety and efficacy in treating specific types of cancers, focusing on their ability to selectively target cancerous cells while sparing healthy tissues.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with target proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar compounds to 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline include other indoline derivatives and pyridine-substituted compounds. For example:
1-(4-Methylpyridin-2-yl)indoline: Lacks the tert-butylthio group, which may result in different biological activities and chemical reactivity.
1-(5-(tert-Butylthio)pyridin-2-yl)indoline: Similar structure but without the methyl group, potentially affecting its lipophilicity and interaction with molecular targets
The uniqueness of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Biological Activity
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline is a complex organic compound belonging to the class of indoline derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structural features, including a tert-butylthio group and a pyridine moiety, enhance its chemical reactivity and solubility, making it a valuable candidate for various synthetic and biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline is , with a molecular weight of approximately 298.4 g/mol. The presence of the tert-butylthio group enhances its reactivity, while the indoline and pyridine structures allow for specific interactions with biological macromolecules.
Research indicates that 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline can modulate the activity of specific proteins and enzymes through binding to target sites. This interaction can either inhibit or activate their functions, depending on the biological context. The compound's ability to influence various biological pathways suggests potential therapeutic effects in several diseases.
Anticancer Properties
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline has been studied for its anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptotic cell death. For instance, related indoline derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline | MCF-7 | TBD |
| 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline | HepG2 | TBD |
| 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline | A549 | TBD |
| 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline | HeLa | TBD |
Note: TBD = To Be Determined; specific IC50 values for this compound are still under investigation.
Enzyme Inhibition
The compound exhibits potential as an inhibitor for specific enzymes involved in disease pathways. For example, studies suggest that related indoline derivatives can inhibit kinases that play critical roles in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Study on Indoline Derivatives
A comparative study on various indoline derivatives highlighted the efficacy of compounds similar to 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline in inhibiting tumor growth in xenograft models. The study demonstrated that these compounds could significantly reduce tumor size compared to control groups treated with standard chemotherapeutic agents .
Synthesis and Evaluation
The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline typically involves multi-step organic reactions. These synthetic routes allow for the introduction of various functional groups that can enhance biological activity. Subsequent biological evaluation has confirmed its potential as a therapeutic agent, particularly in targeting cancer cells.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline?
Methodological Answer: The synthesis of this compound can be approached via cross-coupling reactions, leveraging intermediates such as boron-containing indoline derivatives. For example, a Suzuki-Miyaura coupling protocol using a tert-butylthio-substituted pyridine boronate ester and halogenated indoline precursors is feasible . Key reaction parameters include:
Q. How can researchers confirm the structural integrity of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline?
Methodological Answer: Characterization requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butylthio group at pyridine-C5 and methyl at pyridine-C4) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., EI-TOF for accurate mass matching) .
- Infrared Spectroscopy (FTIR): Identify functional groups like C-S (tert-butylthio) and aromatic C-H stretches .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butylthio vs. arylthio groups) influence the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with varying substituents and evaluating their interactions with biological targets. For example:
- Comparative Assays: Test antimicrobial activity against Gram-positive/negative bacteria using MIC assays.
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like cytochrome P450 or kinase targets .
- Data Interpretation: Correlate electron-withdrawing/donating effects of substituents (e.g., tert-butylthio’s steric bulk) with activity trends .
Q. What strategies resolve contradictions in solubility and stability data for this compound?
Methodological Answer: Discrepancies in physicochemical properties often arise from experimental conditions. To address this:
- Solubility Profiling: Use standardized solvents (DMSO, PBS) and measure via UV-Vis spectrophotometry at λmax.
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Control Variables: Document pH, temperature, and light exposure rigorously during experiments .
Q. How can researchers design experiments to explore the compound’s mechanism of action in cancer models?
Methodological Answer: A multi-disciplinary approach is recommended:
- In Vitro Screening: Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Pathway Analysis: Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .
- In Vivo Validation: Use xenograft models (e.g., nude mice) with dose-response studies (10–50 mg/kg, oral/IP).
- Metabolomics: LC-MS/MS to identify metabolites and potential off-target effects .
Q. What computational tools are effective for predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Reaction Pathway Simulation: Use Gaussian or ORCA software to model intermediates and transition states.
- Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to forecast feasible transformations (e.g., C-S bond cleavage) .
Q. How can researchers address low yields in multi-step syntheses of this compound?
Methodological Answer: Optimize each step systematically:
- Step 1 (Boronate Formation): Increase equivalents of bis(pinacolato)diboron (1.2–1.5 equiv) and extend reaction time (24–48 h) .
- Step 2 (Coupling): Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) for improved efficiency.
- Workflow Integration: Use inline IR or ReactIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
